

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pantoprazole sulfide	
Cat. No.:	B019649	Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for **pantoprazole sulfide**, a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and characterization of this compound.

Chemical Structure and Properties

Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: C16H15F2N3O3S[1]

Molecular Weight: 367.37 g/mol [2]

CAS Number: 102625-64-9[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for **pantoprazole sulfide**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific, publicly available high-resolution ¹H NMR data with assigned chemical shifts and coupling constants for **pantoprazole sulfide** is limited, certificates of analysis for commercial standards often state that the ¹H NMR spectrum is "consistent with structure." Based on the known structure and data from related compounds, the expected proton signals are summarized below.

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Number of Protons	Assignment
~8.10	S	1H	Aromatic H (Pyridinyl)
~7.50 - 7.10	m	3H	Aromatic H (Benzimidazolyl)
~6.90	d	1H	Aromatic H (Pyridinyl)
~6.70	t	1H	-OCHF2
~4.40	S	2H	-S-CH ₂ -
~3.90	S	3H	-OCH₃
~3.85	S	3H	-OCH₃
~12.5 (broad)	S	1H	N-H (Benzimidazolyl)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of **pantoprazole sulfide** has been reported in the literature, with the solvent being DMSO-d₆.[3]



Chemical Shift (δ, ppm)	Assignment
~160 - 150	Aromatic C-O, C=N
~150 - 140	Aromatic C (Pyridinyl)
~140 - 110	Aromatic C (Benzimidazolyl and Pyridinyl)
~115 (t)	-OCHF2
~60 - 55	-OCH₃
~30	-S-CH ₂ -

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation pattern of **pantoprazole sulfide**.

m/z Ratio	Ion Type	Interpretation
368.0880	[M+H] ⁺	Protonated molecular ion
366.0729	[M-H] ⁻	Deprotonated molecular ion
214.0022	[Fragment] ⁻	Fragment ion observed in MS/MS of [M-H] ⁻
193.9961	[Fragment] ⁻	Fragment ion observed in MS/MS of [M-H] ⁻
162.9976	[Fragment] ⁻	Fragment ion observed in MS/MS of [M-H] ⁻

Infrared (IR) Spectroscopy

The FT-IR spectrum of **pantoprazole sulfide** provides information about the functional groups present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 - 3200	Medium	N-H stretching (Benzimidazole)
~3100 - 3000	Medium	Aromatic C-H stretching
~2950 - 2850	Medium	Aliphatic C-H stretching (-CH₃, -CH₂)
~1620 - 1580	Strong	C=N and C=C stretching (Aromatic rings)
~1480 - 1440	Strong	Aromatic C=C stretching
~1280 - 1200	Strong	C-O-C stretching (Aromatic ethers)
~1100 - 1000	Strong	C-F stretching (-OCHF ₂)
~750 - 700	Strong	C-S stretching

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

- Sample Preparation: A sample of **pantoprazole sulfide** (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-14 ppm.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

 Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSOd₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (LC-MS/MS)

- Sample Preparation: A stock solution of pantoprazole sulfide is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted to an appropriate concentration (e.g., 1 μg/mL) with the mobile phase.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
- Liquid Chromatography Parameters:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 μm).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).



Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 μL.

Mass Spectrometry Parameters:

Ionization Mode: ESI positive and/or negative mode.

Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for

fragmentation analysis.

Collision Gas: Argon or nitrogen.

Collision Energy: Optimized to achieve characteristic fragmentation.

Infrared (IR) Spectroscopy

• Sample Preparation:

KBr Pellet: A small amount of pantoprazole sulfide is finely ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

• Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27

FT-IR).

Acquisition Parameters:

∘ Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

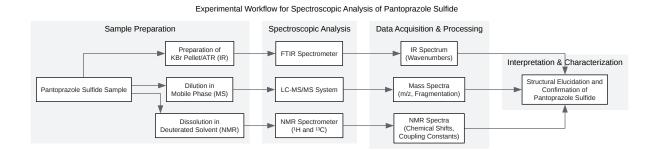
Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak

positions are identified and reported in wavenumbers (cm⁻¹).



Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the correlation between the molecular structure and the expected spectroscopic signals.



Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of **pantoprazole sulfide**.

Caption: Correlation of pantoprazole sulfide's structure with its spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pantoprazole sulfide | C16H15F2N3O3S | CID 9799341 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pantoprazole sulphide | 102625-64-9 | ID57911 | Biosynth [biosynth.com]
- 3. spectrabase.com [spectrabase.com]







• To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pantoprazole Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019649#spectroscopic-data-interpretation-for-pantoprazole-sulfide-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com